molecular formula C7H8O3 B14901203 3-(1-Hydroxycyclobutyl)propiolic acid

3-(1-Hydroxycyclobutyl)propiolic acid

Cat. No.: B14901203
M. Wt: 140.14 g/mol
InChI Key: ALECWXADAFDQFP-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclobutyl)propiolic acid is a propiolic acid derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 1-position. The compound combines a strained cyclobutane ring with a terminal alkyne and carboxylic acid group, making it a versatile intermediate in organic synthesis. Its structural uniqueness arises from the interplay between the hydroxyl group’s polarity, the cyclobutyl ring’s steric strain, and the reactivity of the propiolic acid moiety.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3-(1-hydroxycyclobutyl)prop-2-ynoic acid

InChI

InChI=1S/C7H8O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1,3-4H2,(H,8,9)

InChI Key

ALECWXADAFDQFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclobutyl)propiolic acid typically involves the reaction of cyclobutyl derivatives with propiolic acid under specific conditions. One common method is the hydroxylation of cyclobutyl compounds followed by the introduction of the propiolic acid group through a series of chemical reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness. The scalability of the synthesis process is crucial for meeting the demands of various industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclobutyl)propiolic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The propiolic acid moiety can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the propiolic acid moiety can produce cyclobutyl alkenes or alkanes.

Scientific Research Applications

3-(1-Hydroxycyclobutyl)propiolic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propiolic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, making the compound of interest for further research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Propiolic acid derivatives vary widely based on substituents. Key analogs include:

Compound Name Substituent Type Key Features Reactivity Insights
3-(1-Hydroxycyclobutyl)propiolic acid Cyclobutyl + hydroxyl Strained ring, polar hydroxyl group, terminal alkyne Likely enhanced reactivity due to ring strain; hydroxyl may require protection .
3-Phenylpropiolic acid Aromatic (phenyl) Electron-rich aryl group High yields in coupling reactions (76–87%); substituent position has minimal effect .
3-(Cyclohexen-1-yl)propiolic acid Alkenyl (cyclohexenyl) Conjugated double bond Compatible with decarboxylative coupling (high yields); alkyl analogs are inactive .
3-(Trimethylsilyl)propiolic acid Silyl (trimethylsilyl) Bulky, electron-withdrawing group Used in peptide synthesis; stabilizes intermediates via steric protection .
3-(4-Formylphenyl)propiolic acid Aromatic + formyl Electron-withdrawing formyl group Reduced yield (37%) in amidation reactions due to steric/electronic hindrance .
Key Observations:
  • Cyclobutyl vs. Cyclohexyl: describes 3-(1-hydroxycyclohexyl)propiolic acid, which forms spirobutyrolactone upon reduction.
  • Hydroxyl Group Impact : The hydroxyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents but necessitate protection during synthetic steps (e.g., silylation or acetylation) .
Decarboxylative Coupling:
  • Aryl and alkenyl propiolic acids (e.g., 3-(cyclohexenyl)propiolic acid) undergo Ag(I)-catalyzed decarboxylative coupling with α-keto acids in high yields (up to 94%) .
  • Alkyl propiolic acids are unreactive under similar conditions, suggesting that the cyclobutyl group’s strain might mitigate this limitation, though direct evidence is lacking.
Amidation Reactions:
  • Substituent electronic effects are critical. For example, 3-(4-formylphenyl)propiolic acid yields 37% in amidation, whereas electron-neutral aryl analogs yield >75% .

Physicochemical Properties

  • Acidity : Propiolic acids generally have lower pKa values (~1–2) than carboxylic acids due to alkyne electron-withdrawing effects. The hydroxyl group may further lower the pKa via intramolecular hydrogen bonding.
  • Solubility: The hydroxyl group enhances water solubility compared to non-polar analogs like 3-phenylpropiolic acid.

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